molecular formula C10H20ClN3O2 B13516155 Tert-butyl5-imino-1,4-diazepane-1-carboxylatehydrochloride

Tert-butyl5-imino-1,4-diazepane-1-carboxylatehydrochloride

Cat. No.: B13516155
M. Wt: 249.74 g/mol
InChI Key: GAQYQOSEOVVFMT-UHFFFAOYSA-N
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Description

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. It is known for its unique structure, which includes a diazepane ring, making it a subject of interest in various fields of study.

Preparation Methods

The synthesis of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate: This compound has a similar diazepane ring but differs in the functional groups attached.

    Tert-butyl 1,4-diazepane-1-carboxylate: This compound lacks the imino group, making it less reactive in certain chemical reactions. The uniqueness of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H20ClN3O2

Molecular Weight

249.74 g/mol

IUPAC Name

tert-butyl 7-amino-2,3,5,6-tetrahydro-1,4-diazepine-4-carboxylate;hydrochloride

InChI

InChI=1S/C10H19N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-8(11)12-5-7-13;/h4-7H2,1-3H3,(H2,11,12);1H

InChI Key

GAQYQOSEOVVFMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=NCC1)N.Cl

Origin of Product

United States

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